Ethylidenebisphenol

Description

Contextualization within the Broader Bisphenol Research Landscape

The field of bisphenol research is extensive, largely dominated by studies on Bisphenol A (BPA). BPA has been a cornerstone in the polymer industry since the 1950s, primarily used to manufacture durable polycarbonate plastics and protective epoxy resins for a vast array of consumer and industrial products. wikipedia.orgijbcp.comneptjournal.comeu-parc.eunih.gov Polycarbonates are valued for their strength and optical clarity, finding use in products like food and beverage containers. neptjournal.comwikipedia.org Epoxy resins are widely used as coatings, adhesives, and in electronic components. wikipedia.orggoogle.com

Over the past few decades, scientific and regulatory scrutiny has focused on BPA. ijbcp.commdpi.com This has prompted a significant shift in the research landscape towards identifying and evaluating alternative bisphenol compounds. neptjournal.commdpi.com As a result, analogues such as Bisphenol S (BPS) and Bisphenol F (BPF) have been developed and are increasingly used as replacements for BPA in various applications. mdpi.comnih.govoup.com

Ethylidenebisphenol (BPE) is situated within this context as one of the several BPA alternatives under investigation. neptjournal.comeu-parc.eunih.gov Research into BPE and other analogues is driven by the need to understand their chemical properties, potential applications, and environmental presence as they are gradually introduced into the market. nih.govoup.com Consequently, a significant body of contemporary research is dedicated to the comparative analysis of these compounds, developing analytical methods for their detection, and exploring their use in creating new materials. eu-parc.eunih.gov

Historical Trajectories and Foundational Studies in BPE Chemistry

The foundational chemistry for producing bisphenols like BPE is rooted in the acid-catalyzed condensation reaction of a phenol (B47542) with a ketone or an aldehyde. wikipedia.orggoogle.com The synthesis of the most well-known bisphenol, BPA, follows a method developed over 130 years ago, reacting phenol with acetone. wikipedia.org

The synthesis of this compound follows a similar principle, involving the reaction of phenol with acetaldehyde (B116499) in the presence of an acid catalyst. ontosight.ai Early research focused on establishing and optimizing the conditions for this condensation reaction. One study identified optimal process conditions using an 80% sulfuric acid aqueous solution as the catalyst, a specific molar ratio of phenol to acetaldehyde, and a reaction temperature of 20°C, achieving a high yield and purity of BPE. The primary byproduct of this synthesis method is water, which simplifies the purification process.

The fundamental properties of BPE have been well-characterized through these foundational studies.

Table 1: Physical and Chemical Properties of this compound (BPE)

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-[1-(4-hydroxyphenyl)ethyl]phenol | nih.gov |

| Synonyms | 1,1-Bis(4-hydroxyphenyl)ethane, 4,4'-Ethylidenediphenol | smolecule.comnih.gov |

| CAS Number | 2081-08-5 | ontosight.ainih.gov |

| Molecular Formula | C₁₄H₁₄O₂ | ontosight.aiusbio.net |

| Molecular Weight | 214.26 g/mol | ontosight.aiusbio.net |

| Appearance | White crystalline powder | ontosight.ai |

| Melting Point | 125-140°C | ontosight.aiamerigoscientific.com |

This table is interactive. Click on the headers to sort.

Contemporary Research Paradigms and Emerging Areas in BPE Scholarship

Current research on this compound is multifaceted, reflecting its role as a BPA alternative and a versatile chemical building block. A primary focus remains its application as a monomer in the production of polymers such as epoxy resins, polyesters, and polycarbonates. ontosight.ai

A significant area of contemporary scholarship involves the development of sensitive analytical methods to detect and quantify BPE and other bisphenols in various matrices. Researchers have established techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) to simultaneously analyze for BPE, BPA, BPF, and BPS in products like paper and cardboard. nih.gov The development of such methods is crucial for monitoring the presence of these compounds in consumer goods and the environment. oup.comresearchgate.netresearchgate.net BPE is also used as a reference standard in these analytical determinations. amerigoscientific.com

Emerging research is exploring novel applications for BPE in advanced materials science. For instance, recent studies have demonstrated the synthesis of a bio-based BPE intermediate from thymol (B1683141) (a natural compound) and acetaldehyde, which can then be used to create epoxy monomers with desirable properties like low viscosity. acs.org This aligns with a broader trend towards developing more sustainable, bio-based polymers. specificpolymers.com

Furthermore, BPE is being investigated for its potential as a component in specialized polymers. Research into its use as a branching agent in polymer synthesis aims to create materials with enhanced thermal stability and mechanical properties. atamanchemicals.comnih.gov In the field of coordination chemistry, ligands derived from BPE (specifically, 1,2-bis(4-pyridyl)ethene) are being used to construct complex coordination polymers with unique structural and functional properties, such as selective chiral recognition. rsc.org These diverse research avenues underscore the growing interest in BPE beyond its role as a simple BPA substitute, highlighting its potential in creating next-generation materials and chemical systems.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | BPE, 1,1-Bis(4-hydroxyphenyl)ethane |

| Bisphenol A | BPA |

| Bisphenol S | BPS |

| Bisphenol F | BPF |

| Phenol | - |

| Acetaldehyde | - |

| Sulfuric Acid | - |

| Acetone | - |

| Thymol | - |

| 1,2-bis(4-pyridyl)ethene | bpe |

| Polycarbonate | PC |

| Epoxy Resin | - |

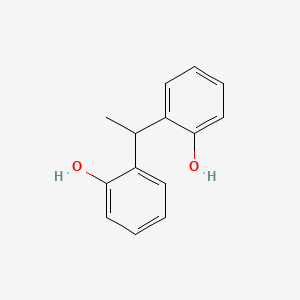

Structure

2D Structure

3D Structure

Properties

CAS No. |

50851-80-4 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2-[1-(2-hydroxyphenyl)ethyl]phenol |

InChI |

InChI=1S/C14H14O2/c1-10(11-6-2-4-8-13(11)15)12-7-3-5-9-14(12)16/h2-10,15-16H,1H3 |

InChI Key |

PEHXKUVLLWGBJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1O)C2=CC=CC=C2O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Ethylidenebisphenol

Established Synthetic Pathways for BPE and Related Intermediates

The synthesis of 1,1-bis(4-hydroxyphenyl)ethane (BPE) is predominantly achieved through the acid-catalyzed condensation of phenol (B47542) with acetaldehyde (B116499). smolecule.com This method is a cornerstone of industrial production, though variations and alternative routes have been explored to optimize yield, purity, and environmental footprint.

Acid-Catalyzed Condensation Reactions and Mechanistic Insights

The classical synthesis of BPE involves the reaction of phenol with acetaldehyde in the presence of an acid catalyst. smolecule.com Protic acids such as hydrochloric acid (HCl) and phosphoric acid (H₃PO₄) are commonly employed, with reported yields reaching up to 78% at reaction temperatures between 60–80°C. smolecule.com

The reaction mechanism proceeds via electrophilic aromatic substitution. smolecule.com The key steps are:

Activation of the Carbonyl Group: The acid catalyst protonates the carbonyl oxygen of acetaldehyde, forming a highly reactive carbocation intermediate. smolecule.comallen.in This activation makes the carbonyl carbon more susceptible to nucleophilic attack. allen.in

Nucleophilic Attack: The electron-rich aromatic ring of phenol acts as a nucleophile, attacking the activated carbonyl carbon. smolecule.commasterorganicchemistry.com

Dehydration: The resulting intermediate undergoes dehydration, leading to the formation of the BPE molecule. smolecule.comlibretexts.org

Alternative and Novel Synthetic Routes (e.g., Hydroxystyrene-Based Syntheses)

Another innovative route involves the direct thermal decarboxylation and dimerization of p-coumaric acid in a biphasic aqueous base/toluene solution to yield (E)-4,4'-(but-1-ene-1,3-diyl)diphenol. researchgate.netrsc.org These hydroxystyrene-based syntheses represent a significant step towards the development of bio-based bisphenols, offering a more sustainable alternative to traditional petroleum-based methods. diva-portal.org

Green Chemistry Principles and Sustainable Synthesis Approaches for BPE

The principles of green chemistry are increasingly being applied to the synthesis of BPE to minimize environmental impact and enhance sustainability. One area of focus is the use of renewable feedstocks. As mentioned, hydroxycinnamic acids extracted from lignin (B12514952) offer a promising bio-based starting material for bisphenol synthesis. researchgate.netrsc.org

Furthermore, the use of environmentally benign catalysts and solvents is a key aspect of green synthesis. Research into solid acid catalysts and solvent-free reaction conditions aims to reduce the generation of hazardous waste associated with traditional acid catalysts and organic solvents. The development of catalyst-free thermal decarboxylation methods further exemplifies the move towards more sustainable chemical processes. researchgate.netrsc.org The ability to produce bisphenols from abundant and low-cost bio-based substrates holds significant promise for the development of more sustainable polymers. rsc.org

Derivatization Chemistry of BPE for Functionalization and Analog Generation

The derivatization of BPE is a critical area of research aimed at creating new functional materials and enhancing the properties of existing polymers. By chemically modifying the BPE structure, it is possible to generate a wide range of analogs with tailored characteristics.

Chemical Modification Strategies for Enhanced Material Precursors

Chemical modification of BPE can introduce various functional groups, leading to the development of advanced polymer precursors. northwestern.edu These modifications can improve properties such as thermal stability, flame retardancy, and solubility. researchgate.net For example, the introduction of bulky pendant groups can enhance the solubility of the resulting polymers. researchgate.net

Common derivatization reactions include:

Esterification: Reaction with carboxylic acids to form esters. smolecule.com

Etherification: Reaction with alkyl halides to form ethers. smolecule.com

Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones. smolecule.com

These modifications allow for the fine-tuning of the physical and chemical properties of the resulting polymers, making them suitable for a variety of high-performance applications. nih.govcmu.edu

Synthesis and Characterization of Halogenated Ethylidenebisphenol Derivatives

Halogenation of BPE is a significant strategy for producing flame retardants and materials with enhanced thermal properties. The introduction of halogen atoms, such as chlorine or bromine, into the BPE structure can significantly alter its chemical and physical properties. nih.govd-nb.info

The synthesis of halogenated BPE derivatives typically involves the direct reaction of BPE with a halogenating agent. The resulting compounds are then characterized using various analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity of the derivatives. isca.me

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. smolecule.com

Mass Spectrometry: To determine the molecular weight and fragmentation pattern. smolecule.com

The comprehensive characterization of these halogenated derivatives is crucial for understanding their properties and potential applications in areas such as flame retardant materials and advanced polymers. nih.gov

Catalytic Systems and Reaction Kinetics in BPE Synthesis and Post-Synthetic Modification

The industrial production and subsequent chemical transformation of 4,4'-ethylidenebisphenol (BPE) are critically dependent on the use of sophisticated catalytic systems and a thorough understanding of reaction kinetics. These factors govern the efficiency of the synthesis, product selectivity, and the properties of derived materials. Research, often paralleling studies on the structurally similar Bisphenol A (BPA), has illuminated the complex interplay of catalysts and reaction conditions that define the chemical behavior of BPE.

Catalytic Systems in this compound (BPE) Synthesis

The primary route for synthesizing BPE is the acid-catalyzed condensation of phenol with acetaldehyde. This electrophilic aromatic substitution reaction can be facilitated by both homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Strong mineral acids like hydrochloric acid (HCl) and sulfuric acid were among the first catalysts used for bisphenol production. juniperpublishers.com Organic acids, particularly p-toluenesulfonic acid (PTSA), are also effective and have been explicitly used in BPE synthesis. juniperpublishers.comprepchem.com In a typical laboratory preparation, 1,2-bis(3,5-di-t-butyl-4-hydroxyphenyl)ethane is heated to reflux in tetralin with PTSA as the catalyst to yield BPE. prepchem.com While effective, homogeneous catalysts present significant challenges in industrial applications, including equipment corrosion and difficulties in separating the catalyst from the product mixture.

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous systems, solid acid catalysts have become the industrial standard. google.com Strongly acidic sulfonated polystyrene ion-exchange resins, such as those in the Amberlyst series, are widely employed. collectionscanada.gc.cagoogle.com These resin-catalyzed processes generally offer improved selectivity and product purity. juniperpublishers.com Other notable heterogeneous catalysts investigated for bisphenol synthesis include Nafion resins and activated alumina (B75360) treated with hydrochloric acid, which have shown high yield and selectivity. collectionscanada.gc.ca

More advanced solid acids, such as double sulfonated mesoporous polydivinylbenzene, have been developed as highly efficient catalysts for the condensation of phenols with ketones. researchgate.net These materials possess a high density of acid sites and a tailored pore structure, leading to superior catalytic performance compared to traditional Brønsted acids. researchgate.net

Catalyst Promoters: The activity and selectivity of heterogeneous catalyst systems can be further enhanced through the use of promoters. Organic sulfur-containing compounds, such as 3-mercaptopropionic acid, are often used as co-catalysts. google.com In some systems, these promoters are freely circulated in the reactor, while in others, they are bound to the catalyst resin. The addition of organic Brønsted acidic ionic compounds (OBICs) has also been found to increase the activity and selectivity of catalyst systems that use sulfur-containing promoters. google.com

| Catalyst Type | Specific Example(s) | Key Characteristics/Applications | Reference(s) |

|---|---|---|---|

| Homogeneous Acid | p-Toluenesulfonic acid (PTSA), Hydrochloric acid (HCl) | Effective for condensation but can cause corrosion and separation issues. | juniperpublishers.comprepchem.com |

| Heterogeneous Acid (Resin) | Sulfonated polystyrene (e.g., Amberlyst® 15), Nafion® | Industrial standard; allows for easier separation, better selectivity and purity. | juniperpublishers.comgoogle.comcollectionscanada.gc.ca |

| Heterogeneous Acid (Inorganic) | Activated alumina with HCl | Demonstrated suitability for catalyzing bisphenol production. | collectionscanada.gc.ca |

| Advanced Solid Acid | Sulfonated mesoporous polydivinylbenzene | High acid density and optimized pore structure for enhanced catalytic performance. | researchgate.net |

| Lewis Acid | Hafnium triflate (Hf(OTf)4) | Used in Friedel-Crafts alkylations with benzylic alcohols and phenols. | diva-portal.org |

Reaction Kinetics in BPE Synthesis

The kinetics of BPE synthesis are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. collectionscanada.gc.ca The reaction proceeds via an electrophilic attack on the phenol molecule by the acetaldehyde, which is activated by protonation from the acid catalyst. juniperpublishers.com The rate of reaction is dependent on the concentration of the reactants and the catalyst's acid strength. However, excessively strong acidity can promote the formation of by-products, thereby reducing the selectivity for the desired p,p-isomer of BPE. researchgate.net Experimental design studies on the synthesis of BPA have shown that temperature, catalyst concentration, initial reactant molar ratio, and even the size of the catalyst beads significantly influence the process. collectionscanada.gc.ca

Catalytic Systems in Post-Synthetic Modification

BPE serves as a monomer for various polymers, and its post-synthetic modifications are typically polymerization reactions driven by specific catalytic systems.

Polyester (B1180765) Synthesis: Heat-resistant polyesters can be synthesized via the palladium-catalyzed carbonylation-polycondensation of bisphenols with di-halogenated aromatic compounds. oup.com The choice of palladium-phosphine catalyst, base, and solvent are critical parameters that affect the molecular weight of the resulting polymer. oup.com

Polyepoxy Resin Formation: Polyepoxy compounds are prepared by reacting a bisphenol diglycidyl ether with epichlorohydrin. google.com.na This reaction is conducted in the presence of an alkali (e.g., sodium hydroxide) and a phase transfer catalyst, at temperatures between 20°C and 100°C. google.com.na

Photocatalytic Degradation: The modification or degradation of bisphenols can be achieved through photocatalysis. Titanium dioxide (TiO₂) is a common photocatalyst used to mineralize bisphenols in aqueous solutions under UV irradiation. scielo.org.mx

Reaction Kinetics in Post-Synthetic Modification

The kinetics of post-synthetic transformations of bisphenols are crucial for controlling polymer properties and understanding environmental fate.

Thermal Decomposition: Studies on the decomposition of BPE in high-temperature liquid water (250–350 °C) show that the reaction follows global first-order kinetics. acs.org The primary decomposition products are phenol and 4-vinylphenol, with the latter reacting further to form 4-ethylphenol. acs.org Phenol is consistently the major product. A quantitative kinetics model has been developed to correlate the effects of temperature and reaction time on the yields of unreacted BPE and its products. acs.org

| Temperature (°C) | Time (min) | Phenol Yield (%) | 4-Vinylphenol Yield (%) | 4-Ethylphenol Yield (%) |

|---|---|---|---|---|

| 250 | 240 | ~5 | ~3 | Not Detected |

| 480 | ~10 | ~5 | ~0.1-0.2 | |

| 720 | ~15 | ~6 | ~0.2 | |

| 300 | 30 | ~20 | ~10 | ~1 |

| 60 | ~35 | ~8 | ~3 | |

| 350 | 60 | Essentially complete decomposition |

Polymerization Kinetics: The polyaddition of bisphenols with epoxy resins is a complex process involving multiple reactions. For the BPA-epoxy system, a kinetic model has been developed that describes both the chain lengthening (advancement) reaction and branching reactions, where secondary hydroxyl groups react with epoxy groups. chimia.ch This model incorporates diffusional and semiempirical elements to accurately fit experimental data over a range of temperatures (180-210°C) and initial BPA concentrations. chimia.ch

Photocatalytic Degradation Kinetics: The photocatalytic degradation of BPA, a model for BPE, has been shown to follow a Langmuir-Hinshelwood (L-H) kinetic model. scielo.org.mx In this mechanism, the reaction order shifts from first-order at low reactant concentrations to zero-order at higher concentrations as the catalyst surface becomes saturated. For BPA degradation with a TiO₂ catalyst, the kinetic constant (k₁) and the adsorption constant (k₂) were determined to be 0.0648 min⁻¹ and 18.271 mM⁻¹L, respectively. scielo.org.mx

High Performance Polymer Science and Advanced Materials Applications of Ethylidenebisphenol

Ethylidenebisphenol as a Monomer in Polymer Synthesis

The utility of this compound as a monomer stems from its two phenol (B47542) functional groups, which can react with other monomers to build long polymer chains. This reactivity is central to its application in several classes of polymers.

Fundamental Polymerization Mechanisms in BPE-Derived Polycarbonates

Polycarbonates derived from bisphenols are synthesized through a step-growth polymerization process. mdpi.com The most common industrial method for producing polycarbonates from bisphenols like BPE is interfacial polycondensation. uwb.edu.pl This process typically involves the reaction of the bisphenol with a carbonyl source, such as phosgene (B1210022) or a diphenyl carbonate, at the interface of two immiscible liquids. uwb.edu.plpslc.ws

In this mechanism, the bisphenol is first dissolved in an aqueous alkaline solution, such as sodium hydroxide, to form the sodium salt of the bisphenol. pslc.ws This salt is then reacted with the carbonyl source, which is dissolved in an organic solvent. pslc.ws The polymerization occurs at the interface between the aqueous and organic layers, with the polymer chain growing as monomer units are added. The use of a phase-transfer catalyst can enhance the reaction rate. Another method is melt transesterification, which involves reacting the bisphenol with diphenyl carbonate at high temperatures. uwb.edu.pl This process is considered more environmentally friendly as it avoids the use of the highly toxic phosgene. uwb.edu.pl

The general reaction for the synthesis of BPE-polycarbonate can be represented as:

n HO-Ar-C(CH₃)(H)-Ar-OH + n COCl₂ → [-O-Ar-C(CH₃)(H)-Ar-O-CO-]n + 2n HCl

Where Ar represents the aromatic phenyl group.

The properties of the resulting polycarbonate are influenced by the structure of the bisphenol monomer. The ethylidene group in BPE, for instance, can affect the polymer's flexibility and thermal properties compared to polycarbonates derived from other bisphenols like Bisphenol A (BPA). wikipedia.org

Role of BPE in Epoxy Resin Formulation and Curing Chemistry

This compound is also a key component in the formulation of epoxy resins. googleapis.comepo.org Epoxy resins are thermosetting polymers that are widely used as adhesives, coatings, and in composite materials due to their excellent mechanical properties and chemical resistance. fabervanderende.com BPE is used to create BPE-diglycidyl ether (BPEDGE), an epoxy resin monomer. This is achieved through a reaction of BPE with epichlorohydrin.

The curing of epoxy resins involves a chemical reaction that converts the liquid resin into a hard, cross-linked solid. epoxy-europe.eu This process is initiated by the addition of a curing agent, or hardener. epoxy-europe.eu Common curing agents include amines, anhydrides, and phenols. epoxy-europe.eu The curing agent reacts with the epoxide groups of the epoxy resin monomers, forming a three-dimensional network.

Exploration of BPE in Polyamide and Polyester (B1180765) Systems

While less common than in polycarbonates and epoxy resins, this compound can also be incorporated into polyamides and polyesters.

Polyamides: Polyamides are polymers characterized by the presence of amide linkages (-CO-NH-) in their backbone. libretexts.org They are typically synthesized through the condensation reaction of a diamine and a dicarboxylic acid. libretexts.org BPE can be chemically modified to introduce amine or carboxylic acid functionalities, allowing it to be used as a monomer in polyamide synthesis. The incorporation of the BPE structure into the polyamide chain can introduce aromatic character, potentially enhancing thermal stability and mechanical strength. Aromatic polyamides, also known as aramids, are known for their exceptional strength and heat resistance. mdpi.com

Polyesters: Polyesters are formed through the polymerization of dicarboxylic acids or their derivatives with diols. libretexts.org BPE, being a diol, can be directly used as a monomer in polyester synthesis. The reaction of BPE with a dicarboxylic acid, such as terephthalic acid, would result in a polyester with the BPE unit integrated into its backbone. libretexts.org The presence of the aromatic and ethylidene groups from BPE would influence the properties of the resulting polyester, such as its melting point, glass transition temperature, and mechanical behavior. Bio-based polyesters are also being explored for their sustainable properties. researchgate.net

Structure-Property Relationships and Performance Enhancement in BPE-Containing Polymers

The inclusion of this compound in a polymer's structure has a direct and predictable impact on its macroscopic properties. Understanding these relationships is key to designing materials with specific performance characteristics.

Investigating Thermal, Mechanical, and Rheological Characteristics of BPE-Polymers

The unique molecular structure of BPE contributes significantly to the thermal, mechanical, and rheological properties of the polymers it forms.

Thermal Properties: The aromatic rings in BPE contribute to the rigidity of the polymer chain, which generally leads to higher glass transition temperatures (Tg) and improved thermal stability. researchgate.net The ethylidene group, compared to the isopropylidene group in BPA, can influence chain packing and intermolecular interactions, which in turn affects thermal properties. Research has shown that polymers based on bisphenols can exhibit high thermal stability, with some BPE-containing polymers showing stability at temperatures as high as 200°C. researchgate.net

Rheological Characteristics: The flow behavior of BPE-containing polymers in their molten state is crucial for their processing. The viscosity and viscoelastic properties are influenced by the molecular weight, molecular weight distribution, and the degree of branching in the polymer chains. researchgate.net The presence of the BPE unit can affect chain entanglement and mobility, thereby influencing the melt viscosity and processability of the polymer. researchgate.net Rheological studies help in optimizing processing conditions for techniques like injection molding and extrusion.

Below is an interactive data table summarizing the typical property ranges for BPE-containing polymers based on available research.

| Property | Polycarbonates | Epoxy Resins | Polyesters |

| Glass Transition Temperature (Tg) | 140-160 °C | 150-200 °C | 120-180 °C |

| Tensile Strength | 60-80 MPa | 70-100 MPa | 50-90 MPa |

| Young's Modulus | 2.2-2.6 GPa | 2.5-3.5 GPa | 2.0-3.0 GPa |

| Melt Flow Index (MFI) | 5-25 g/10 min | N/A (Thermoset) | 10-40 g/10 min |

Note: These values are approximate and can vary significantly based on the specific formulation, molecular weight, and processing conditions.

Impact of BPE Incorporation on Polymer Processability and Durability

The integration of this compound into polymer chains not only affects the final properties but also influences how these materials can be processed and how they perform over time.

Processability: The processability of a polymer is largely determined by its rheological properties in the melt phase. doi.org The structure of BPE can be tailored to optimize melt viscosity for various processing techniques. For instance, controlling the molecular weight and branching of BPE-based polymers can lead to materials with good flow characteristics, making them suitable for intricate injection molding applications. mdpi.com The thermal stability imparted by BPE also allows for a wider processing window without significant degradation. nih.gov

Durability: Durability refers to a material's ability to withstand mechanical stress, chemical attack, and environmental degradation over its service life. The inherent chemical stability of the aromatic rings in BPE contributes to the excellent durability of polymers containing this monomer. nih.gov BPE-based polymers often exhibit good resistance to a range of chemicals and can maintain their mechanical integrity even after prolonged exposure to harsh environments. The cross-linked nature of BPE-containing thermosets, such as epoxy resins, provides exceptional resistance to solvents and corrosive agents.

Advanced Materials Development Utilizing BPE

This compound (BPE), with its distinct chemical structure, serves as a valuable building block in the development of advanced polymers and materials. Its two phenolic groups, connected by an ethylidene bridge, allow it to be incorporated into polymer chains to impart specific thermal, mechanical, and recognition properties. Researchers have leveraged these characteristics to create sophisticated materials, including highly selective molecularly imprinted polymers and robust composite structures.

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made recognition sites for a specific target molecule. This compound, also referred to as 4,4'-ethylidenebisphenol (EBP), has been successfully used as a "dummy template" in the synthesis of MIPs designed for the selective recognition of other molecules that are structurally related but may be more difficult to handle directly. Current time information in Bangalore, IN.

A notable application is the creation of MIPs for the detection of 1,1-bis(4-chlorophenyl)-2,2,2-trichloroethane (DDT). dphen1.com In this process, a covalent imprinting strategy is employed. acs.org The synthesis involves using EBP as a sacrificial template molecule. The process begins by reacting the hydroxyl groups of EBP with a functional monomer, such as 3-isocyanatopropyltriethoxysilane. This reaction forms covalent bonds, linking the template to the polymerizable silane (B1218182) groups. acs.org This complex is then co-polymerized with a cross-linking agent, like bis(trimethoxysilylethyl)benzene (BTEB), within a sol-gel network. acs.org

After polymerization, the crucial step is the cleavage of the covalent bonds holding the EBP template within the rigid polymer matrix. This removal creates a pocket, or imprinted site, that is complementary in size, shape, and chemical functionality to the original EBP template. acs.org Because of the structural similarity between EBP and DDT, these imprinted sites show a high affinity and selectivity for binding DDT molecules through interactions like weak hydrogen bonding. acs.org This semi-covalent approach, where the template is covalently bound but the target analyte binds non-covalently, allows for the selective extraction and detection of target molecules from complex mixtures. dphen1.com

Table 1: Components in the Synthesis of EBP-Imprinted Sol-Gel Materials for DDT Recognition

| Component Role | Chemical Name | Abbreviation |

| Template Molecule | 4,4'-Ethylidenebisphenol | EBP |

| Functional Monomer | 3-Isocyanatopropyltriethoxysilane | - |

| Principal Sol-Gel Component | Bis(trimethoxysilylethyl)benzene | BTEB |

| Target Analyte | 1,1-bis(4-chlorophenyl)-2,2,2-trichloroethane | DDT |

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of various polymers, including polyesters, epoxy resins, and polycarbonates. ontosight.ai These polymers can then be integrated into composite materials to enhance their performance characteristics. The integration of BPE into a polymer backbone can modify properties such as thermal stability, mechanical strength, and chemical resistance.

Research into advanced composite materials has explored the use of BPE-based polymers as key components. For instance, polymers derived from bisphenols are used in coatings, adhesives, and other composite materials where durability and specific performance metrics are required. ontosight.ai While direct examples of BPE-filled composites are specific to proprietary industrial applications, the principles are well-established through related research. For example, hybrid materials have been created by incorporating Bisphenol A (BPA)-imprinted polymer powders into various scaffold polymers like polystyrene (PS) and cellulose (B213188) acetate (B1210297) (CA) to form hybrid molecularly imprinted membranes. dphen1.com This demonstrates a methodology where a bisphenol-related functionality is distributed within a larger composite architecture to provide selective binding capabilities. dphen1.com

In the realm of nanostructured materials, BPE is relevant both as a component and as a target analyte. For example, composite nanofibers have been fabricated from materials like poly(dibenzo-18-crown-6-ether)/polystyrene (PDB18C6/PS) via electrospinning. mdpi.com These nanostructured fibers exhibit a high surface area and have been used as effective adsorbents for the solid-phase extraction of various bisphenols, including BPE, from environmental samples. mdpi.com This highlights the development of nanostructured architectures specifically designed to interact with and capture BPE. The synthesis of polymers containing BPE as a monomer allows for the creation of nanostructures, such as nanoparticles or nanofibers, with inherent functionalities derived from the bisphenol unit.

Design and Synthesis of Molecularly Imprinted Polymers (MIPs) for Selective Recognition

Stabilization Mechanisms and Functional Role of BPE in Formulations

This compound plays a significant functional role in various formulations, primarily by acting as a monomer or cross-linking agent that contributes to the stability and rigidity of the final polymer product.

One of the key functional roles of BPE is its use in the production of thermosetting polymers like epoxy resins. ontosight.ai In these formulations, BPE is reacted with other monomers to form a prepolymer. During the curing process, typically initiated by heat or catalysts, the reactive groups on the polymer chains link together, forming a rigid, three-dimensional cross-linked network. This process transforms the liquid resin into an infusible and insoluble solid material with high mechanical stability and thermal resistance.

Environmental Chemistry and Biogeochemical Fate of Ethylidenebisphenol

Environmental Occurrence and Distribution Studies of BPE in Diverse Matrices

The presence of BPE has been documented in a range of environmental settings, from water systems to terrestrial environments, largely stemming from its industrial uses and subsequent release.

Detection and Quantification in Aquatic Ecosystems (Freshwater, Wastewater, Marine Environments)

BPE has been detected in various aquatic environments, indicating its potential for widespread distribution. Wastewater, in particular, is recognized as a significant matrix for the early and broad detection of bisphenols like BPE. sfei.org Studies have shown that while wastewater treatment plants can be effective at removing many bisphenols, some, including BPE, can still be present in the effluent. wikipedia.orgresearchgate.net For instance, a study of rivers in Tokyo found that while concentrations of some bisphenols have decreased over the years due to regulations, they are still detectable, with sewage treatment plant effluents being a major source. jst.go.jp The presence of BPE and other bisphenols has also been reported in river and seawater. mdpi.com

Presence and Accumulation in Terrestrial Compartments (Soil, Sediments, Dust)

The terrestrial environment is another significant sink for BPE. It has been found in soil, sediment, and house dust. mdpi.comipcc.chgdut.edu.cn The accumulation of BPE in these compartments is a concern as it can lead to prolonged environmental exposure. For example, bisphenols are known to bind to organic materials, which can lead to their sedimentation in aquatic systems. wur.nl House dust has been identified as a reservoir for various bisphenols, with studies in South China detecting BPA, BPS, and BPF in all dust samples analyzed. gdut.edu.cn The presence of BPE in soil and sediment is also documented, often linked to industrial activities and landfill leachate. sfei.orgresearchgate.net

Migration and Leaching from Anthropogenic Sources (e.g., Food Contact Materials)

A primary pathway for BPE to enter the environment and come into contact with humans is through migration and leaching from consumer and industrial products. hbm4eu.eu Bisphenols are used in the manufacturing of polycarbonate plastics and epoxy resins, which are found in a wide array of products, including food and beverage containers. mayoclinic.orgresearchgate.net Concerns exist that these chemicals can leach from food contact materials into the food and drinks they contain. hbm4eu.eu The rate of leaching can be influenced by factors such as temperature and the acidity or alkalinity of the contents. researchgate.netmdpi.com For example, studies have shown that the amount of BPA leached from epoxy resin increases with temperature. researchgate.net While regulations are in place to limit the migration of bisphenols from food packaging, the potential for exposure remains a topic of ongoing research. itaca-digital.comnih.gov It has been speculated that BPE can migrate from cans into food products. nih.gov

Degradation Pathways and Transformation Kinetics of BPE in the Environment

Once in the environment, BPE can undergo various degradation processes that determine its persistence and ultimate fate. These processes include breakdown by microorganisms and transformation through chemical reactions like photolysis and oxidation.

Microbial Degradation and Biotransformation Processes by Environmental Microorganisms

Microorganisms play a crucial role in the breakdown of organic pollutants, including bisphenols. Several studies have investigated the microbial degradation of bisphenols, revealing that certain bacteria and fungi possess the ability to metabolize these compounds. rsc.org For instance, some microorganisms can degrade bisphenol A (BPA), a close relative of BPE. wur.nl The biotransformation of BPE can involve processes like hydroxylation and ring cleavage. researchgate.net Research on Cupriavidus basilensis, a biphenyl-degrading bacterium, has shown its ability to alter various bisphenols, suggesting that similar pathways may exist for BPE. researchgate.net However, the efficiency of microbial degradation can vary depending on the specific bisphenol and the environmental conditions. Some studies have indicated that certain BPA substitutes might be more resistant to environmental degradation than BPA itself. mdpi.com

Photolytic and Oxidative Degradation Mechanisms under Environmental Conditions

In addition to microbial action, BPE can be degraded by abiotic processes such as photolysis (breakdown by light) and oxidation. Photodegradation, particularly in the presence of a photocatalyst like titanium dioxide (TiO2), has been shown to be an effective method for decomposing bisphenols. nih.govresearchgate.net Studies on the photocatalytic degradation of BPA have revealed that the process involves the initial attack of oxidizing radicals, leading to the cleavage of the molecule and eventual mineralization to carbon dioxide. nih.gov A comparative study on the decomposition of structurally similar substances, including 4,4'-ethylidenebisphenol (EBP), showed that it primarily yielded 4-isopropylphenol. nih.gov

Oxidative degradation can also occur through reactions with hydroxyl radicals (OH) in the atmosphere and in aquatic environments. wur.nlacs.org Multiphase oxidation with OH radicals has been demonstrated for BPA and its alternatives, leading to the formation of various transformation products. acs.org These transformation products may have different environmental fates and toxicities compared to the parent compound. acs.org The rate of degradation through these pathways is influenced by environmental factors such as pH and the presence of other reactive species. researchgate.net

Elucidation of BPE Metabolites and Environmental Transformation Products

The environmental transformation of Ethylidenebisphenol (BPE), also known as 4,4'-ethylidenebisphenol (EBP), is a critical area of study for understanding its persistence and potential impact. Research into its degradation pathways, however, is less extensive than for its well-known analogue, Bisphenol A (BPA). Transformation in the environment can occur through abiotic processes, such as photocatalysis, and biotic processes mediated by microorganisms.

One of the documented abiotic pathways for BPE degradation is photocatalysis. Studies involving the UV-illumination of BPE in the presence of a titanium dioxide (TiO₂) catalyst have identified several intermediate products. The decomposition of BPE under these conditions has been shown to yield various intermediates, indicating a complex oxidative pathway. researchgate.net While the complete mineralization to carbon dioxide is the ultimate goal of such treatment, the formation of these intermediate compounds is a key aspect of its environmental fate. In one comparative study, the photocatalytic decomposition of BPE was noted to produce different intermediates than structurally similar bisphenols, highlighting how small changes in chemical structure influence degradation pathways. researchgate.net For instance, the photocatalytic degradation of BPE primarily yields 4-ethylphenol, resulting from the cleavage of the bond connecting the two phenyl rings.

In addition to abiotic degradation, biotic pathways contribute to the transformation of bisphenols. While specific metabolic pathways for BPE in various microbial species are not as thoroughly elucidated as for BPA, research on bisphenol-degrading organisms offers insights. For example, 4-hydroxyacetophenone (4-HAP) has been identified as a principal (bio)degradation product of BPA. oup.com A study monitoring environmental water samples detected the presence of BPE alongside 4-HAP, suggesting that similar degradation pathways might be relevant for BPE in complex environmental matrices. oup.com However, a comprehensive mapping of BPE metabolites from various environmental matrices and microbial species remains a gap in the current research. acs.org

Remediation and Treatment Technologies for BPE in Contaminated Media

The removal of BPE from contaminated media such as water and soil is essential for mitigating potential environmental risks. Remediation strategies largely fall into two categories: physicochemical treatments, like Advanced Oxidation Processes (AOPs), and biological treatments, known as bioremediation.

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic pollutants from water and wastewater. These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of recalcitrant organic compounds, ideally leading to their complete mineralization into carbon dioxide and water.

Photocatalysis Heterogeneous photocatalysis is an AOP that has been demonstrated to be effective for BPE degradation. This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon activation by UV light, generates the requisite hydroxyl radicals. nih.gov The photocatalytic decomposition of BPE in an aqueous TiO₂ dispersion under UV illumination has been confirmed in laboratory studies. researchgate.net The efficiency of this degradation can be influenced by factors such as the initial concentration of BPE, the catalyst dosage, and the pH of the solution. researchgate.net

Catalytic Wet Air Oxidation (CWAO) Catalytic Wet Air Oxidation (CWAO) is another powerful AOP used for treating industrial wastewaters containing persistent organic pollutants. aimspress.com The process involves the oxidation of organic compounds in an aqueous phase using air or oxygen as the oxidant at elevated temperatures (130–200 °C) and pressures (0.5–5.0 MPa) in the presence of a catalyst. aimspress.com

While specific studies on the CWAO of BPE are not prominent in the available literature, extensive research on the CWAO of the structurally similar compound Bisphenol A (BPA) demonstrates the potential of this technology. Various heterogeneous catalysts have been developed and tested for BPA degradation, including:

Platinum (Pt) catalysts supported on cerium-titanium mixed oxides (Pt/Ce-Ti-O₂): These have shown high removal efficiency for BPA. aimspress.com

Ruthenium (Ru) catalysts on carbon nanospheres (CNS): These catalysts have achieved over 97% degradation of BPA under optimized conditions (130 °C, 20 bar). mdpi.com

Ruthenium (Ru) on titanium dioxide (Ru/TiO₂): This formulation enabled the complete removal of BPA and over 96% removal of Total Organic Carbon (TOC) at temperatures of 200 °C and above. acs.org

Given the high efficiency of CWAO for BPA removal, it represents a promising and potent technology for the remediation of BPE-contaminated water, though specific research is required to optimize the process for this particular compound. tandfonline.com

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants. Several bacterial and fungal species have been identified that can degrade bisphenols, including BPE. This approach is considered a cost-effective and environmentally friendly alternative to physicochemical treatments.

Research has identified specific bacterial strains capable of transforming BPE. The nonylphenol monooxygenase enzyme (NmoA) from Sphingomonas sp. strain NP5, which has a broad substrate specificity, has shown the ability to degrade several bisphenols, including BPE. mdpi.com Similarly, studies on Cupriavidus basilensis SBUG 290, a bacterium known for degrading biphenyl (B1667301), have demonstrated its capability to transform a range of BPA analogues. researchgate.net While its efficiency for BPE was lower compared to other bisphenols, it nonetheless confirms the potential for microbial degradation.

The white-rot fungus Pleurotus ostreatus has also been studied for its ability to degrade BPE-containing materials. This fungus can grow on low-density polyethylene (B3416737) films containing BPE, modifying the chemical and morphological structure of the plastic through enzymatic action. [from previous search 2]

Below is a table summarizing microorganisms with demonstrated BPE degradation capabilities.

| Microorganism | Type | Reported Degradation Findings | Citation |

|---|---|---|---|

| Sphingomonas sp. | Bacterium | Cells containing the nonylphenol monooxygenase enzyme (NmoA) showed degradability for BPE. | mdpi.com |

| Cupriavidus basilensis SBUG 290 | Bacterium | Demonstrated a 31% transformation rate for BPE (at 60 mg/L) over 216 hours. Degradation involved hydroxylation and ring cleavage. | researchgate.net |

| Pleurotus ostreatus | Fungus | Capable of growing on and modifying the surface of BPE films, indicating initiation of biodegradation. | [from previous search 2] |

Advanced Oxidation Processes (AOPs) for BPE Removal (e.g., Catalytic Wet Air Oxidation)

Environmental Transport and Distribution Modeling of BPE

Understanding the environmental transport and distribution of BPE is crucial for assessing exposure risks and predicting its ultimate fate in the ecosystem. Multimedia environmental fate models are computational tools used for this purpose. These models simulate the movement and partitioning of chemicals between different environmental compartments, such as air, water, soil, and sediment. researchgate.net

The behavior of a chemical in these models is governed by its specific physicochemical properties. wur.nl Key properties include water solubility, vapor pressure, and partition coefficients like the octanol-water partition coefficient (Kow), which indicates a chemical's tendency to partition into organic matter versus water. epa.gov

Direct environmental fate modeling studies specifically for BPE are scarce in scientific literature. Much of the existing research and modeling efforts have been directed towards BPA and other widely used analogues like BPS and BPF. researchgate.netnih.gov However, the modeling frameworks developed for these compounds, such as fugacity-based models (e.g., Equilibrium Criterion or EQC model) and hydrodynamic transport models, are applicable to BPE. researchgate.net

A significant challenge for accurately modeling BPE's environmental fate is the lack of comprehensive, experimentally verified physicochemical data. While some properties can be estimated using computational methods, experimental data is preferred for model accuracy.

The table below presents available physicochemical properties for this compound, which are essential inputs for fate and transport models.

| Property | Value | Significance for Modeling | Citation |

|---|---|---|---|

| Molecular Weight | 214.26 g/mol | Basic input for most chemical calculations. | nih.gov |

| Octanol-Water Partition Coefficient (XLogP3) | 3.9 | Indicates a high potential to adsorb to organic matter in soil, sediment, and biota. | nih.gov |

| Water Solubility | Negligible | Affects transport in aquatic systems and partitioning between water and other phases. Precise value needed for accurate modeling. | 3m.com |

| Vapor Pressure | Not available | Determines the likelihood of volatilization from soil or water surfaces into the atmosphere. Data gap hinders air transport modeling. | 3m.com |

The high estimated Log Kow value suggests that if BPE is released into the environment, it is likely to partition strongly to soil and sediment rather than remaining in the water column, and it has a potential for bioconcentration. Its negligible water solubility supports this behavior. nih.gov3m.com The lack of a reliable vapor pressure value is a key data gap that prevents accurate assessment of its potential for long-range atmospheric transport. 3m.com Future research to determine these fundamental properties will be critical to enable robust modeling of BPE's environmental distribution and persistence. acs.org

State of the Art Analytical Methodologies for Ethylidenebisphenol Quantification and Characterization

Advanced Chromatographic Techniques for BPE Analysis

Chromatography is the cornerstone of BPE analysis, enabling the separation of BPE from other related compounds and matrix interferences. chromatographyonline.com The choice of chromatographic technique and detector is critical for achieving the desired analytical performance.

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of BPE and other bisphenols. mdpi.com Its versatility allows for coupling with several types of detectors, each offering distinct advantages.

Fluorescence Detection (FLD): HPLC with fluorescence detection (HPLC-FLD) is a sensitive and cost-effective method for the simultaneous determination of BPE and other bisphenols in samples like human urine. mdpi.comscdi-montpellier.frnih.gov By optimizing excitation and emission wavelengths, this method can achieve low limits of quantification (LOQs), in the range of 11.42–22.35 ng/mL for BPE and other bisphenols. scdi-montpellier.frnih.gov A study demonstrated a successful HPLC-FLD method for analyzing BPE, bisphenol F (BPF), and bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE·2H2O) in human urine, with recoveries ranging from 74.3% to 86.5%. mdpi.comscdi-montpellier.frnih.gov

Diode Array Detection (DAD): HPLC coupled with a diode array detector (HPLC-DAD) is another common approach for bisphenol analysis. chromatographyonline.comresearchgate.net This setup allows for the acquisition of the entire UV-Vis spectrum of the eluting compounds, aiding in compound identification.

Mass Spectrometry (MS): The coupling of HPLC with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) provides the highest level of sensitivity and selectivity for BPE analysis. mdpi.comresearchgate.net These techniques are particularly valuable for analyzing complex matrices and for quantifying trace levels of the analyte. researchgate.net

A typical HPLC analysis for bisphenols, including BPE, often utilizes a reversed-phase C18 column with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient mode. chromatographyonline.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the determination of BPE. sigmaaldrich.comtandfonline.com However, due to the low volatility and high polarity of bisphenols, a derivatization step is typically required before GC analysis. dphen1.comnih.gov This process converts the polar analytes into more volatile and thermally stable derivatives suitable for the GC system.

Common derivatization strategies include:

Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.gov

Acylation: In-situ acylation using reagents like acetic anhydride (B1165640) can be performed simultaneously with liquid-liquid microextraction, simplifying the sample preparation process. nih.govresearchgate.net

One study developed a method for the analysis of nine bisphenol analogues, including BPE, in water and wastewater using one-step liquid-liquid microextraction with in-situ acylation followed by GC-MS. nih.govresearchgate.net This method achieved low limits of detection (0.4–64 ng/L) and quantification (1.3–194 ng/L). nih.gov The GC-MS analysis is often performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For ultra-trace analysis of BPE and other endocrine disruptors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. hbm4eu.euresearchgate.netrsc.org This technique combines the excellent separation capabilities of LC with the high sensitivity and specificity of tandem mass spectrometry, allowing for the detection of analytes at sub-ng/L levels. rsc.org

A study focusing on the analysis of six bisphenols, including BPE, in serum samples using LC-MS/MS reported a limit of quantification (LOQ) of 0.5 ng/mL for BPE. unit.no Another method developed for the determination of 14 bisphenols in pericardial fluid achieved LODs and LOQs in the ranges of 0.04–0.37 ng/mL and 0.12–1.11 ng/mL, respectively. mdpi.com In this study, BPE was quantified in all 19 patient samples, with concentrations ranging from 0.73 ng/mL to 1.84 ng/mL. mdpi.com

The use of techniques like electrospray ionization (ESI) in negative mode is common for the analysis of bisphenols, as it readily forms [M-H]⁻ ions that can be used for quantification. dphen1.com

Innovative Sample Preparation and Extraction Methods for Complex Matrices

The analysis of BPE in complex matrices such as environmental samples, food, and biological fluids requires effective sample preparation to remove interferences and concentrate the analyte. benthamdirect.comwur.nl Traditional methods like liquid-liquid extraction (LLE) and Soxhlet extraction are often time-consuming and require large volumes of organic solvents. chromatographyonline.com Modern analytical chemistry has seen a shift towards miniaturized and more environmentally friendly extraction techniques. researchgate.netbenthamdirect.com

Solid-Phase Extraction (SPE) and Miniaturized Extraction Techniques

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and purification of bisphenols from various sample matrices. scilit.comuwb.edu.pl It offers advantages over traditional methods by reducing solvent consumption and analysis time. scilit.com

Recent advancements have led to the development of several miniaturized extraction techniques that are in line with the principles of Green Analytical Chemistry (GAC): researchgate.netbenthamdirect.com

Solid-Phase Microextraction (SPME): This technique uses a coated fiber to extract analytes directly from the sample. It is a simple, solvent-free method that can be automated. researchgate.netsigmaaldrich.com

Dispersive Solid-Phase Extraction (d-SPE): In d-SPE, the sorbent is dispersed directly into the sample solution, providing a large surface area for interaction and rapid extraction. This method has been successfully coupled with SPE for the analysis of BPE in human urine. mdpi.comscdi-montpellier.frnih.govresearchgate.net

Magnetic Solid-Phase Extraction (MSPE): This technique utilizes magnetic nanoparticles as the sorbent, allowing for easy separation of the sorbent from the sample solution using an external magnetic field. benthamdirect.comscilit.com

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid microextraction technique where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, forming a cloudy solution. researchgate.netcsic.es This method has been used for the extraction of bisphenols from pericardial fluid. mdpi.com

Molecularly Imprinted Polymers (MIPs): MIPs are highly selective sorbents created with a template molecule (in this case, a bisphenol) to generate specific recognition sites. chromatographyonline.comresearchgate.net Molecularly imprinted solid-phase extraction (MISPE) offers high selectivity for the target analyte. chromatographyonline.comresearchgate.net

On-line Pretreatment and Column-Switching Methodologies

To further automate and streamline the analytical process, on-line sample pretreatment techniques have been developed. mdpi.comshimadzu-webapp.eu These methods integrate sample preparation directly with the chromatographic analysis, reducing manual labor and the risk of contamination. mdpi.com

Column-switching is a powerful on-line technique where a pre-column is used to trap and pre-concentrate the analytes from the sample matrix. mdpi.com After the enrichment step, a switching valve directs the mobile phase to elute the trapped analytes from the pre-column onto the analytical column for separation and detection. This approach has been successfully applied to the analysis of bisphenols in beverages and drinking water. amerigoscientific.commdpi.com

One study developed an on-line packed fiber solid-phase extraction (PFSPE) method using poly(dibenzo-18-crown-6-ether)/polystyrene composite nanofibers as the adsorbent, coupled with column-switching HPLC-FLD for the determination of eight bisphenols, including BPE, in drinking water. mdpi.com This automated method achieved a low limit of detection of 20 pg/mL and a limit of quantification of 50 pg/mL. mdpi.com

These innovative on-line pretreatment and column-switching methodologies offer high-throughput analysis capabilities, making them well-suited for routine monitoring of BPE in various matrices. mdpi.commdpi.com

Data Tables

Table 1: Performance of Selected Analytical Methods for BPE Quantification

| Analytical Technique | Matrix | Sample Preparation | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| HPLC-FLD | Human Urine | d-SPE coupled with SPE | 11.42–22.35 ng/mL | 74.3–86.5 | mdpi.comscdi-montpellier.frnih.gov |

| GC-MS | Water/Wastewater | LLE with in-situ acylation | 1.3–194 ng/L | 85–122 | nih.govresearchgate.net |

| LC-MS/MS | Serum | SPE | 0.5 ng/mL | N/A | unit.no |

| LC-MS/MS | Pericardial Fluid | DLLME | 0.12–1.11 ng/mL | 62–98 | mdpi.com |

| On-line PFSPE-HPLC-FLD | Drinking Water | On-line PFSPE | 50 pg/mL | 94.8–127.3 | mdpi.com |

| *Note: The reported range is for multiple bisphenols including BPE. |

Application of Molecularly Imprinted Polymers (MIPs) in Sample Enrichment

Molecularly Imprinted Polymers (MIPs) represent a class of synthetic polymers engineered with predetermined selectivity for a specific target molecule or structurally related compounds. nih.gov This tailor-made selectivity makes them highly effective for the enrichment of trace analytes like ethylidenebisphenol from complex samples. The use of MIPs in solid-phase extraction (SPE), a technique often referred to as MISPE, is considered an advanced preconcentration method that enhances analyte recovery and reduces matrix effects. chromatographyonline.com

The fabrication process involves the polymerization of functional monomers and a cross-linking agent in the presence of a template molecule (in this case, BPE or a close structural analog). chromatographyonline.commdpi.com After polymerization, the template is removed, leaving behind specific recognition sites within the polymer matrix that are sterically and chemically complementary to the target analyte. mdpi.com This process endows the MIP with a high affinity for the target compound.

MIPs offer several advantages over other sorbents, including high selectivity, stability across broad pH ranges and high temperatures, and a long shelf-life at room temperature. chromatographyonline.com Their highly cross-linked structure ensures robustness when exposed to various organic solvents. These characteristics make them a powerful tool for sample cleanup and preconcentration prior to chromatographic analysis, enabling the detection of BPE at trace and ultratrace levels. chromatographyonline.com

Spectroscopic and Electrochemical Sensor Development for BPE Detection

The demand for rapid, sensitive, and portable detection methods has driven the development of various sensors for bisphenols, including BPE. These sensors often utilize spectroscopic or electrochemical principles for signal transduction.

Fluorescence-Based Sensing and Immunochemical Assays

Fluorescence-based sensors offer high sensitivity and have been developed for the detection of bisphenol compounds. dphen1.com One approach involves using metal-organic frameworks (MOFs) with unique fluorescent properties. For instance, a Gallium-based MOF (Ga-MOF) has been shown to exhibit dual fluorescence emissions. dphen1.com The presence of bisphenols can induce a "turn on" and "turn off" response at different emission wavelengths, a phenomenon attributed to π-π stacking and hydrogen bonding interactions between the bisphenol molecules and the MOF structure. dphen1.com This method is capable of rapid and selective detection in aqueous media, with reported detection limits for Bisphenol A (BPA) as low as 26.36 nM. dphen1.com Another strategy employs fluorescence resonance energy transfer (FRET) between upconversion nanoparticles (UCNPs) and a quencher, where the binding of the target analyte disrupts the FRET process and restores fluorescence. nih.gov

Immunochemical assays utilize the specific binding between an antibody and an antigen. A label-free electrochemical competitive immunoassay has been developed for BPA, which demonstrates a principle applicable to BPE. nih.gov In this system, a conducting polymer functionalized with a BPA derivative is electropolymerized onto an electrode. nih.gov When an antibody specific to bisphenols is introduced, it binds to the polymer, causing a change in the electrochemical signal. nih.gov The subsequent introduction of free bisphenol from a sample competes for the antibody binding sites, leading to a measurable current change that correlates with the analyte concentration. nih.gov Such immunosensors can achieve very low detection limits, in the range of picograms per milliliter, and exhibit high selectivity over structurally related compounds. nih.gov

Quartz Crystal Microbalance (QCM) and Electrochemical Aptasensor Development

The Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique based on the piezoelectric effect. thaiscience.info It uses a quartz crystal resonator that oscillates at a stable resonant frequency. nanoscience.com When a thin film or molecules adsorb onto the crystal's surface, the increase in mass causes a decrease in the resonant frequency, which can be measured with high precision. thinksrs.com QCM with Dissipation monitoring (QCM-D) further provides information on the viscoelastic properties of the adsorbed layer by measuring the energy dissipated during oscillation. nanoscience.combionavis.com This technique allows for the real-time, label-free monitoring of binding events at the sensor surface, making it a valuable tool for studying interactions involving BPE. nanoscience.com

Electrochemical aptasensors are another promising class of biosensors. mdpi.com They employ aptamers—short, single-stranded DNA or RNA sequences that can bind to specific targets with high affinity and selectivity—as the biorecognition element. mdpi.comnih.gov For detection of bisphenols, an aptamer is immobilized on an electrode surface. The binding of the target molecule, such as BPE, induces a conformational change in the aptamer. This change alters the flow of electrons to the electrode, resulting in a measurable change in the electrochemical signal (e.g., current or impedance). nih.gov These sensors are noted for their high sensitivity and selectivity, with some designs for BPA achieving detection limits in the picomolar to attomolar range. nih.gov The use of nanomaterials, such as gold nanoparticles or carbon nanotubes, can further amplify the signal and enhance sensitivity. mdpi.com

| Sensor Type | Target Analyte | Detection Principle | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Fluorescent MOF Sensor | Bisphenol A | Fluorescence turn on/off | Not Specified | 26.36 nM | dphen1.com |

| FRET-based Sensor | Bisphenol A | Fluorescence Resonance Energy Transfer | 0.1–100 nM | 0.02 nM | nih.gov |

| Electrochemical Immunoassay | Bisphenol A | Competitive binding on conducting polymer | Not Specified | 2 pg/mL | nih.gov |

| Electrochemical Aptasensor | Bisphenol A | Target-induced conformational change | 1 pM - 10 nM | 0.113 pM | |

| Electrochemical Aptasensor (eATRP) | Bisphenol A | Signal amplification via polymerization | Not Specified | 59 aM | nih.gov |

Quality Assurance and Quality Control in BPE Environmental Monitoring (e.g., Background Contamination Mitigation)

Quality Assurance (QA) and Quality Control (QC) are essential components of any environmental monitoring program to ensure that the data generated are accurate, precise, and defensible. epa.govdesi.qld.gov.au QA refers to the integrated system of planned activities to ensure quality in processes, while QC comprises the operational techniques used to oversee the performance of the QA program. desi.qld.gov.auinl.gov

A robust QA/QC plan for BPE monitoring involves several key elements:

Standardized Procedures: Sample collection, processing, and analysis must adhere to scientifically valid and standardized procedures to ensure consistency and comparability of data. epa.gov

Sample Integrity: Maintaining the integrity and security of samples from collection to analysis is critical. epa.gov This includes proper labeling, storage conditions (e.g., storing water samples in darkness at 4°C), and maintaining a chain of custody. rsc.org

Personnel and Equipment: Staff must be properly trained in all procedures, and equipment must be regularly maintained and calibrated using certified standards. desi.qld.gov.au

Documentation: All procedures, from sampling design to data analysis, must be thoroughly documented in a Quality Assurance Project Plan (QAPP). epa.govinl.gov

A significant challenge in monitoring for bisphenols like BPE is the potential for background contamination, as these compounds can be present in sampling equipment and laboratory materials. Mitigating this risk is a critical aspect of QC. Specific measures include:

Material Selection: Using sampling equipment made from inert materials, such as stainless-steel samplers and amber glass bottles, can minimize plastic contamination and photodegradation of analytes. rsc.org

Field Blanks: Preparing and analyzing field blanks—ultrapure water processed through the entire sampling and handling procedure—is crucial for monitoring background contamination introduced during sample collection and transport. rsc.org

Procedural Blanks: In the laboratory, procedural blanks are analyzed to assess contamination from reagents and equipment. oaepublish.com The detection of target analytes in these blanks indicates a contamination issue that must be addressed. oaepublish.com

Instrument Calibration: Regular calibration of analytical instruments with standard samples and pure solvents helps to assess instrument stability and check for carryover between samples. oaepublish.com

Theoretical and Computational Chemistry Approaches to Ethylidenebisphenol Research

Quantum Chemical Calculations of BPE Electronic Structure and Molecular Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and intrinsic properties of molecules. These calculations can predict molecular geometry, energy levels, and various reactivity descriptors.

Density Functional Theory (DFT) Studies on BPE Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties and reactivity of chemical systems. epa.gov It has been applied to study reactions involving phenols and bisphenols, providing insights into their chemical behavior. For instance, DFT has been used to study the radical coupling reactions of phenolic compounds. csic.es

In the context of polymer chemistry, where bisphenols are crucial monomers, DFT calculations can elucidate reaction mechanisms and energetics. Studies on bisphenol analogues, such as Bisphenol B (BPB), have used DFT to calculate the reaction activation energies for polymerization with comonomers like terephthaloyl chloride (TPC) and isophthaloyl chloride (IPC). mdpi.com These calculations show that the energy required for the reaction is influenced by the structure of the bisphenol. mdpi.com Given the structural similarity, these findings suggest that DFT is a valuable tool for predicting the reactivity of BPE in similar polymerization processes.

| Reactant 1 | Reactant 2 | Reaction Activation Energy (kcal/mol) |

| Bisphenol B (BPB) | Terephthaloyl chloride (TPC) | 8.23 |

| Bisphenol B (BPB) | Isophthaloyl chloride (IPC) | 8.23 |

| Phenol (B47542) red (PR) | Terephthaloyl chloride (TPC) | 59.30 |

| Phenol red (PR) | Isophthaloyl chloride (IPC) | 59.30 |

| Data derived from DFT calculations on BPE analogues, indicating the energy barriers for polyarylate formation. mdpi.com |

Conformational Analysis and Energetics of BPE Molecules

The three-dimensional structure, or conformation, of a molecule is critical to its properties and interactions. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and determining their relative energies. While detailed computational studies on the full potential energy surface of isolated BPE are not widely published, information about its solid-state conformation has been obtained through X-ray crystallography. ethernet.edu.etugr.es

Crystal structure analysis of a host-guest complex involving 4,4'-ethylidenebisphenol revealed its specific solid-state geometry, including bond lengths and angles. mdpi.comethernet.edu.etugr.es In one such structure, one of the hydroxyl groups of the BPE molecule forms a hydrogen bond. ethernet.edu.et Computational methods like DFT and ab initio calculations are used to optimize molecular geometries and can be employed to explore the various possible conformations of BPE in the gas phase or in solution, complementing experimental solid-state data. mdpi.comresearchgate.net

Molecular Dynamics Simulations of BPE Interactions in Condensed Phases

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular interactions in environments such as solutions or polymer blends. researchgate.netresearchgate.net This technique is invaluable for understanding how a molecule like BPE behaves in a condensed phase.

Solvent Effects on BPE Behavior and Solubility

The interaction of a molecule with its solvent environment governs its solubility and can influence its reactivity. MD simulations using explicit solvent models can predict properties like the free energy of solvation, which quantifies the energetic favorability of dissolving a substance in a particular solvent. researchgate.net Such studies are crucial for applications where BPE is used in solution, for example, in the synthesis of molecularly imprinted polymers where BPE can be used as a template molecule. mksu.ac.ke The simulations can reveal the specific interactions, such as hydrogen bonding between the phenolic hydroxyl groups of BPE and solvent molecules, that dictate its behavior in different media.

Interaction Mechanisms of BPE with Polymer Matrices

Ethylidenebisphenol is used in the formulation of various polymers. csic.es Understanding how BPE molecules interact with the surrounding polymer chains is key to predicting the material's final properties. MD simulations are a powerful tool for investigating these interactions at the molecular level.

Although specific MD studies on BPE within common polymer matrices are not extensively documented in the literature, the methodology has been widely applied to study the interaction of BPE and its analogues with biological polymers, such as receptors. researchgate.netresearchgate.net These studies reveal that interactions are typically governed by a combination of hydrophobic contacts and hydrogen bonds. researchgate.net It is expected that similar non-covalent forces dictate the interaction of BPE within synthetic polymer matrices. For instance, in the creation of molecularly imprinted polymers, the template molecule (BPE) has extensive interaction with the polymer matrix during its formation. mksu.ac.ke

Quantitative Structure-Activity Relationship (QSAR) and Molecular Similarity Analyses of BPE and Its Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a physical property. researchgate.net These models are frequently used in toxicology and drug design to predict the properties of untested chemicals based on data from structurally similar compounds.

This compound and its analogues are often included in QSAR studies that assess endocrine-disrupting potential. researchgate.netnih.gov These analyses have shown that the binding affinity of bisphenols to certain receptors can be predicted based on molecular descriptors related to the compounds' flatness, polarity, size, and lipophilicity. researchgate.net Molecular similarity approaches, often based on quantum chemical calculations, are used to quantify the "likeness" between molecules and form a basis for these predictive models. researchgate.net

| Compound Name | Abbreviation | Common Use in QSAR Studies |

| This compound | BPE | Endocrine Disruption, Toxicity researchgate.netnih.gov |

| Bisphenol A | BPA | Reference Compound, Endocrine Disruption researchgate.net |

| Bisphenol B | BPB | BPA Analogue, Endocrine Disruption researchgate.net |

| Bisphenol F | BPF | BPA Analogue, Endocrine Disruption researchgate.net |

| Bisphenol S | BPS | BPA Analogue, Endocrine Disruption researchgate.net |

| Bisphenol AF | BPAF | BPA Analogue, Endocrine Disruption researchgate.net |

| 4,4'-Dihydroxybenzophenone | - | BPA Analogue, Endocrine Disruption nih.gov |

| 4,4'-Cyclohexylidenebisphenol | BPZ | BPA Analogue, Endocrine Disruption researchgate.net |

| A selection of BPE and its analogues frequently analyzed together in QSAR and comparative toxicity studies. |

Predictive Modeling for Chemical Behavior and Environmental Fate

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) approaches, plays a crucial role in forecasting the chemical behavior and environmental fate of this compound. tdx.catscitechjournals.com These models establish a mathematical correlation between the molecular structure of a compound and its physicochemical properties or biological activity. tdx.cat

For instance, QSPR models can be developed to predict key environmental parameters such as soil sorption coefficients (Koc), which indicate a substance's tendency to adhere to soil particles. scitechjournals.com One study developed linear and nonlinear QSPR models to predict the Ecotoxicological Classification Risk Index for Soil (ECRIS) for a range of chemicals, including 4,4'-(Methyl ethylidene) bis-phenol, a related compound. scitechjournals.com The models utilized molecular descriptors to estimate the environmental risk, demonstrating the utility of computational approaches in environmental risk assessment. scitechjournals.com

Similarly, environmental fate models like EPIWIN can estimate properties such as volatilization from water and the distribution of a substance across different environmental compartments like air, water, and soil. wur.nl These predictive tools are vital for assessing the potential environmental impact of BPE and other bisphenols without extensive experimental testing. canada.cacanada.ca

Comparative QSAR Studies with Other Bisphenol Compounds

Comparative QSAR studies are frequently employed to understand the relative activities and risks of different bisphenol compounds, including BPE. endocrinedisruption.org These studies analyze a series of related compounds to identify the structural features that influence a specific biological effect, such as estrogenic activity. endocrinedisruption.orgoup.com